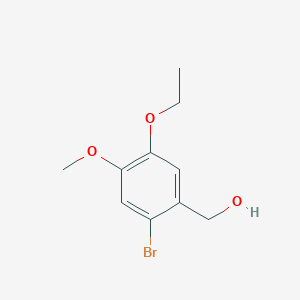![molecular formula C22H26ClN3O4S B426034 2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether](/img/structure/B426034.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorophenyl group, an oxoethyl group, and a pyrrolidinylsulfonylphenyl ether moiety. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Piperazine Ring: This step involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the piperazine ring.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with a chlorophenyl halide in the presence of a base to introduce the chlorophenyl group.
Introduction of the Oxoethyl Group: The chlorophenyl-substituted piperazine is further reacted with an oxoethyl halide under basic conditions.
Attachment of the Pyrrolidinylsulfonylphenyl Ether Moiety: Finally, the compound is reacted with a pyrrolidinylsulfonylphenyl ether derivative to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.
Applications De Recherche Scientifique
2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether stands out due to its complex structure, combining multiple functional groups that confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H26ClN3O4S |
|---|---|
Poids moléculaire |
464g/mol |
Nom IUPAC |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
InChI |
InChI=1S/C22H26ClN3O4S/c23-18-4-3-5-19(16-18)24-12-14-25(15-13-24)22(27)17-30-20-6-8-21(9-7-20)31(28,29)26-10-1-2-11-26/h3-9,16H,1-2,10-15,17H2 |
Clé InChI |
CKCVGFYKGABQRX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-furylmethyl)-2-{3-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B425952.png)
![isopropyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B425956.png)
![[4-(Hydroxymethyl)-2,6-diiodophenoxy]acetic acid](/img/structure/B425957.png)
![(5E)-5-[4-(morpholin-4-yl)benzylidene]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B425958.png)
![5-[(1-isobutyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B425961.png)
![2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B425962.png)
![N-cyclopropyl-2-{3-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B425963.png)
![3-Allyl-5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B425964.png)
![2-(3-{[1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B425965.png)

![N-(1-naphthyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B425969.png)
![(3-{(E)-[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B425970.png)
![2-([1,1'-biphenyl]-2-yloxy)-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B425972.png)
![{3,5-Dibromo-4-[(3-methylbenzyl)oxy]phenyl}methanol](/img/structure/B425974.png)
